molecular formula C7H11NS2 B3300438 2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine CAS No. 901273-26-5

2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine

Cat. No.: B3300438
CAS No.: 901273-26-5
M. Wt: 173.3 g/mol
InChI Key: QDONXFJOTSSRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C7H11NS2 It is characterized by the presence of a thiophene ring, a sulfanyl group, and an ethan-1-amine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine typically involves the reaction of thiophen-3-ylmethanethiol with ethyleneimine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Thiophen-3-ylmethanethiol and ethyleneimine.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C.

    Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated amines or other substituted derivatives.

Scientific Research Applications

2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine can be compared with other similar compounds, such as:

    Thiophen-3-ylmethanethiol: Lacks the ethan-1-amine moiety.

    2-[(Thiophen-2-ylmethyl)sulfanyl]ethan-1-amine: Differs in the position of the thiophene ring substitution.

    2-[(Furan-3-ylmethyl)sulfanyl]ethan-1-amine: Contains a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(thiophen-3-ylmethylsulfanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS2/c8-2-4-10-6-7-1-3-9-5-7/h1,3,5H,2,4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDONXFJOTSSRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293364
Record name 2-[(3-Thienylmethyl)thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901273-26-5
Record name 2-[(3-Thienylmethyl)thio]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=901273-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Thienylmethyl)thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.